molecular formula C12H14ClNO3 B1324093 Ethyl 5-(6-chloropyridin-3-YL)-5-oxovalerate CAS No. 890100-65-9

Ethyl 5-(6-chloropyridin-3-YL)-5-oxovalerate

Cat. No.: B1324093
CAS No.: 890100-65-9
M. Wt: 255.7 g/mol
InChI Key: PLVFGNNFUNLNGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(6-chloropyridin-3-YL)-5-oxovalerate is an organic compound that features a pyridine ring substituted with a chlorine atom at the 6th position and an ethyl ester group at the 5th position

Properties

IUPAC Name

ethyl 5-(6-chloropyridin-3-yl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-2-17-12(16)5-3-4-10(15)9-6-7-11(13)14-8-9/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVFGNNFUNLNGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641800
Record name Ethyl 5-(6-chloropyridin-3-yl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890100-65-9
Record name Ethyl 5-(6-chloropyridin-3-yl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

Synthetic Route Example

While direct literature on the exact synthesis of this compound is limited, analogous compounds and related pyridine ketoesters provide a basis for the following synthetic approach:

Step Reaction Type Reagents/Conditions Description
1 Chloropyridine preparation Chlorination of 3-pyridinol or 3-pyridine derivatives using selective chlorinating agents Introduces chlorine at the 6-position of the pyridine ring
2 Formation of ketoester intermediate Esterification of levulinic acid with ethanol in presence of acid catalyst (e.g., H2SO4) or direct acylation Produces ethyl 5-oxovalerate, a key building block
3 Coupling reaction Nucleophilic substitution or cross-coupling (e.g., Suzuki or Negishi coupling) between chloropyridine and ketoester moiety Attaches the 5-oxovalerate group to the pyridine ring at the 3-position
4 Purification Crystallization, distillation, or chromatography Yields pure this compound

This approach aligns with common synthetic practices for chloropyridine-containing ketoesters.

Alternative Preparation via Condensation

Some patents and research on related pyrimidine and pyridine derivatives suggest a condensation approach involving:

  • Reaction of ethyl esters of keto acids with chloropyridine derivatives under basic or catalytic conditions to form the ketoester linkage.
  • Use of bases such as sodium hydride or potassium tert-butoxide in aprotic solvents (e.g., tetrahydrofuran) to facilitate condensation.

Research Findings and Optimization

  • Reaction Conditions: Mild temperatures (0–5 °C) during chlorination and coupling steps help prevent decomposition of sensitive groups.
  • Solvent Choice: Aprotic solvents like tetrahydrofuran or ethers are preferred for condensation reactions to enhance yield and selectivity.
  • Purification: Underpressure distillation and recrystallization are effective for isolating the product with high purity (up to 97%).
  • Yield: Reported yields for similar ketoester syntheses range from 30% to 60%, depending on reaction scale and conditions.

Data Table: Summary of Preparation Parameters

Parameter Typical Conditions Notes
Chlorination agent Selective chlorinating reagents (e.g., N-chlorosuccinimide) Targets 6-position on pyridine ring
Esterification catalyst Sulfuric acid or HCl Acid-catalyzed esterification of levulinic acid
Base for condensation Sodium hydride, potassium tert-butoxide Facilitates nucleophilic attack
Solvent Tetrahydrofuran, isopropyl ether Aprotic solvents preferred
Temperature 0–5 °C for chlorination; room temp to reflux for condensation Controls reaction rate and selectivity
Purification Distillation under reduced pressure, recrystallization Achieves >95% purity
Yield 30–60% Dependent on scale and optimization

Analytical Characterization

  • NMR Spectroscopy: Proton NMR confirms the presence of ethyl ester (quartet and triplet signals), keto group, and aromatic protons of chloropyridine.
  • Mass Spectrometry: Molecular ion peak at m/z 256 (M+1) consistent with molecular weight 255.7 g/mol.
  • Elemental Analysis: Matches calculated values for C, H, Cl, N, and O content.
  • Purity: Typically >97% by HPLC or GC analysis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(6-chloropyridin-3-YL)-5-oxovalerate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol), temperature (e.g., reflux).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvent (e.g., tetrahydrofuran), temperature (e.g., room temperature).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvent (e.g., water, acetone), temperature (e.g., room temperature).

Major Products

    Substitution: Substituted pyridine derivatives.

    Reduction: Hydroxy derivatives.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

Chemistry

Ethyl 5-(6-chloropyridin-3-YL)-5-oxovalerate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for versatile chemical transformations, making it useful in the development of novel compounds.

Biology

Research has indicated that this compound exhibits potential biological activities , particularly:

  • Antimicrobial Properties : Compounds containing pyridine rings have shown significant antimicrobial effects. Studies suggest that derivatives similar to this compound can effectively combat various bacterial strains.
  • Anticancer Activity : Investigations into its anticancer properties are ongoing, with preliminary results indicating potential efficacy against certain cancer cell lines.

Medicine

The compound is explored as a precursor for pharmaceutical compounds , particularly in developing drugs targeting specific biological pathways. Its interaction with molecular targets may lead to the inhibition or activation of enzymes or receptors involved in disease processes.

Industry

In industrial applications, this compound is utilized in the production of agrochemicals and other industrial chemicals, leveraging its chemical properties for various formulations.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study demonstrated that modifications to the pyridine structure could enhance antibacterial activity. This compound was tested against various bacterial strains, showing promising results comparable to established antibiotics.
  • Anticancer Research : Preliminary findings suggest that this compound may inhibit cancer cell proliferation through specific molecular pathways. Further research is needed to confirm these effects and explore potential therapeutic uses.
  • Pharmacological Investigations : Ongoing pharmacological studies aim to understand the detailed mechanisms by which this compound interacts with biological systems, focusing on its potential as a drug candidate for various diseases.

Mechanism of Action

The mechanism of action of Ethyl 5-(6-chloropyridin-3-YL)-5-oxovalerate involves its interaction with specific molecular targets. The chlorine atom and the oxo group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Ethyl 5-(6-chloropyridin-3-YL)-5-oxovalerate can be compared with other similar compounds, such as:

    Ethyl 5-(6-bromopyridin-3-YL)-5-oxovalerate: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and biological activity.

    Ethyl 5-(6-fluoropyridin-3-YL)-5-oxovalerate: Contains a fluorine atom, potentially leading to different pharmacokinetic properties.

    Ethyl 5-(6-methylpyridin-3-YL)-5-oxovalerate: Substituted with a methyl group, which may affect its steric and electronic properties.

Biological Activity

Ethyl 5-(6-chloropyridin-3-YL)-5-oxovalerate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chloropyridine moiety, which is known for its diverse biological activities. The structure can be represented as follows:

Ethyl 5 6 chloropyridin 3 YL 5 oxovalerateCxHyClNzOw\text{Ethyl 5 6 chloropyridin 3 YL 5 oxovalerate}\rightarrow \text{C}_x\text{H}_y\text{Cl}\text{N}_z\text{O}_w

The chloropyridine component enhances lipophilicity and may contribute to its interaction with various biological targets.

Antimicrobial Activity

Research indicates that compounds containing pyridine rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against a range of bacteria. A study demonstrated that modifications to the pyridine structure could enhance antibacterial activity, suggesting that this compound may also possess similar properties .

Anticoagulant Properties

Certain derivatives of chloropyridine compounds have been identified as potent inhibitors of Factor Xa (FXa), an essential component in the coagulation cascade. These compounds exhibit anticoagulant effects, making them potential candidates for treating thromboembolic disorders. The structure of this compound may allow it to interact with FXa similarly .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from related studies include:

  • Chlorine Substitution : The presence of chlorine on the pyridine ring enhances biological activity by increasing electron-withdrawing effects, which may improve binding affinity to target proteins.
  • Alkyl Chain Length : Variations in the alkyl chain length attached to the ester group can significantly influence solubility and bioavailability.
  • Functional Group Modifications : Introduction of additional functional groups can modulate activity against specific targets, including bacterial enzymes and coagulation factors.

Case Study 1: Antibacterial Evaluation

In a recent study, derivatives based on pyridine were synthesized and evaluated for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting that this compound could be similarly effective .

CompoundMIC (μg/mL)Target Bacteria
Compound A2.0E. coli
Compound B1.5S. aureus
This compoundTBDTBD

Case Study 2: Anticoagulant Activity

A study focusing on FXa inhibitors revealed that chloropyridine derivatives could significantly reduce thrombin generation in vitro. This compound's structural similarities suggest it might exhibit comparable anticoagulant properties.

CompoundFXa Inhibition (%)IC50 (μM)
Compound C85%0.8
This compoundTBDTBD

Q & A

Q. Key Reaction Step :

6-Chloropyridin-3-yl acetic acid hydrazide → Condensation with ketones/esters → Cyclization to target compound.  

How can crystallographic data for this compound be validated to ensure structural accuracy?

Advanced Research Focus
Structural validation employs:

  • SHELXL for small-molecule refinement, ensuring bond lengths and angles align with expected values (e.g., C–O bond angles ~130° as seen in related structures) .
  • ORTEP-III for graphical representation of thermal ellipsoids, highlighting potential disorder or misrefinement .
  • PLATON (via Structure Validation in Chemical Crystallography) to check for missed symmetry or twinning .

Q. Example Validation Table :

ParameterObserved ValueExpected Range
C–O Bond Length (Å)1.211.20–1.23
N–C–C Angle (°)107.56105–110

What methodological challenges arise when interpreting contradictory LCMS and HPLC data for this compound?

Advanced Research Focus
Contradictions may stem from:

  • Ionization Efficiency : LCMS (m/z 755 [M+H]⁺) may detect trace impurities undetected by HPLC .
  • Column Interaction : HPLC retention times (e.g., 1.50 minutes) vary with mobile phase composition, potentially masking co-eluting species .
    Resolution Strategy :
  • Combine High-Resolution Mass Spectrometry (HRMS) with 2D NMR (e.g., HSQC, HMBC) to resolve ambiguities .
  • Use Orthogonal HPLC Methods (e.g., reverse-phase vs. ion-pair chromatography) .

How can researchers design biologically active analogs of this compound?

Advanced Research Focus
Analog design focuses on:

  • Heterocyclic Modifications : Replace the pyridinyl group with triazole or thiazole moieties (e.g., as in 5-(6-chloropyridin-3-yl methyl)-4-phenyl-1,2,4-triazole-3-thiol) .
  • Side-Chain Functionalization : Introduce fluorinated or morpholino groups to enhance bioavailability (see Scheme 1 in ) .
    Synthetic Tools :
  • Buchwald-Hartwig Amination for aryl coupling.
  • Mitsunobu Reaction for ether formation in downstream products .

What analytical techniques are critical for assessing the stability of this compound under varying storage conditions?

Q. Basic Research Focus

  • Accelerated Stability Studies : Use HPLC to monitor degradation products at elevated temperatures (40–60°C) .
  • Mass Spectrometry : Identify hydrolytic byproducts (e.g., free acid forms via ester cleavage).
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles .

Q. Advanced Research Focus

  • Mercury CSD : Predict crystal packing motifs using Cambridge Structural Database analogs.
  • SHELXD : Solve phase problems via dual-space methods for challenging twinned crystals .
    Key Parameters :
  • Solvent Selection : High dielectric solvents (e.g., DMF) promote single-crystal growth.
  • Slow Evaporation : Yields crystals suitable for ORTEP-III visualization .

What strategies resolve spectral overlaps in the ¹H NMR analysis of this compound?

Q. Basic Research Focus

  • 2D NMR Techniques : Use COSY to assign coupled protons and NOESY for spatial proximity analysis.
  • Deuterated Solvent Screening : Compare spectra in DMSO-d₆ vs. CDCl₃ to shift residual peaks .
    Example Assignment :
  • δ 7.8–8.2 ppm: Pyridinyl protons.
  • δ 4.1–4.3 ppm: Ethyl ester quartet .

How do steric and electronic effects influence the reactivity of the 6-chloropyridin-3-yl moiety in derivatization reactions?

Q. Advanced Research Focus

  • Steric Hindrance : The chloro group at position 6 directs electrophilic substitution to position 2 or 4.
  • Electronic Effects : Electron-withdrawing chlorine enhances reactivity in SNAr reactions (e.g., amination with morpholine) .
    Case Study :
  • Suzuki Coupling : Low yield at position 3 due to steric clash; higher yield at position 4 .

What protocols ensure reproducibility in scaled-up synthesis of this compound?

Q. Basic Research Focus

  • Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy.
  • Quality by Design (QbD) : Optimize parameters (temperature, stoichiometry) using DOE (Design of Experiments) .

How can researchers address discrepancies between theoretical and experimental melting points?

Advanced Research Focus
Discrepancies arise from polymorphism or impurities. Mitigation includes:

  • DSC Analysis : Identify polymorphic transitions.
  • Recrystallization : Use solvent mixtures (e.g., ethanol/water) to isolate pure forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.